N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a piperidine derivative would depend on its specific structure. Generally, piperidines are used as building blocks and reagents in synthesizing organic compounds .Scientific Research Applications
- Anticancer Agents : Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) influenced cytotoxicity .
Synthetic Chemistry and Methodology
Efficient methods for synthesizing piperidine derivatives are essential for drug development. Recent advances include:
- Cyclization Reactions : Researchers have explored cyclization strategies for constructing piperidines. These methods involve the formation of the piperidine ring from suitable precursors, such as 1,2-diamine derivatives with sulfonium salts .
- Multicomponent Reactions : Scientists have developed multicomponent reactions leading to substituted piperidines. These versatile processes allow the assembly of complex molecules in a single step .
- Hydrogenation and Cycloaddition : Hydrogenation and cycloaddition reactions have been employed to functionalize piperidine scaffolds, enabling the synthesis of diverse derivatives .
Biological Evaluation and Pharmacology
Understanding the biological activity of piperidine-containing compounds is crucial. Researchers have explored the pharmacological potential of synthetic and natural piperidines:
- Neuroactive Compounds : Piperidine derivatives have shown promise as neuroprotective agents, neurotransmitter modulators, and potential treatments for neurodegenerative diseases .
- Antiviral and Antibacterial Agents : Some piperidine-based compounds exhibit antiviral and antibacterial properties, making them targets for drug development .
- Spiropiperidines and Piperidinones : These structural motifs have been investigated for their biological effects, including enzyme inhibition and receptor modulation .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to bind with high affinity to multiple receptors, which can lead to various pharmacological effects .
Biochemical Pathways
It is known that piperidine derivatives can have diverse biological and clinical applications .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Future Directions
properties
IUPAC Name |
N-(2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-7(16)12-10-13-9(14-15(10)2)8-3-5-11-6-4-8;;/h8,11H,3-6H2,1-2H3,(H,12,13,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRRNZBLEDLYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride |
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